N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide, also known as SAH 58-035, is a synthetic compound that has gained attention for its biological activity, particularly as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT) and as an agonist of estrogen receptors (ERs). [] While initially developed as a prototypical ACAT inhibitor, research has unveiled its multi-faceted nature, revealing its potential therapeutic implications across various diseases. [] It's important to clarify that this analysis focuses solely on the scientific research applications of N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide and excludes any information related to drug use, dosage, or potential side effects.
Several studies highlight the structural similarities between N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide and other molecules, which provide insights into its potential interactions and mechanisms of action. Notably, it shares a diphenyl ethane pharmacophore with other established ER ligands. [] This structural feature contributes to its ability to bind to ERα and ERβ. [] Moreover, molecular modeling studies revealed that N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide fits well within the ligand-binding site of ER, a region known to interact with 4-hydroxy-tamoxifen. [] Despite sharing high three-dimensional structural similarities with the pure antiestrogen ICI 164,384 [(N-n-butyl-N-methyl-11-[3,17β-di-hydroxyestra-1,3, 5(10)-trien-7α-yl]-undecanamide], subtle differences in the size and chemical nature of the side chain dictate its agonist activity on ER. []
Beyond its ACAT inhibitory activity, N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide also functions as an ER agonist. [] It binds to both ERα and ERβ, displaying IC50 values of 2.9 μM and 3.1 μM, respectively. [] This binding interaction triggers transcriptional activation of ER-responsive genes, leading to downstream cellular responses, including proliferation. [] The agonist activity of N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide on ERs is noteworthy, as it contrasts with the antagonist activity of the structurally similar compound ICI 164,384. [] This difference underscores the importance of subtle structural variations in dictating the functional outcome of ligand binding to ERs.
The dual action of N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide as an ACAT inhibitor and ER ligand presents exciting possibilities for atherosclerosis research. [] By inhibiting ACAT, this compound could potentially limit the formation of foam cells, a hallmark of atherosclerotic plaque development. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2